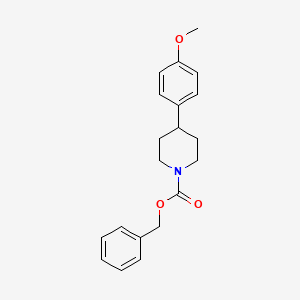
1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine
Cat. No. B3229046
Key on ui cas rn:
127625-95-0
M. Wt: 325.4 g/mol
InChI Key: QDMZVZQDMUTIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05654299
Procedure details


A solution of 1-benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine (0.42 g) in ethanol (5 mL) was treated with 10% palladium on carbon (0.04 g) and hydrogenated for 16 hours at atmospheric pressure. The reaction mixture was filtered through diatomaceous earth and evaporated to afford 4-(4-methoxyphenyl)piperidine as a colorless oil (0.22 g); NMR (CDCl3): 1.59-1.71 (m, 2), 1.85 (d, 2, J=12), 2.71-2.81 (d of t,2, J=12), 3.19-3.23 (broad, 2), 3.79 (s, 3), 6.83-6.87 (m, 2), 7.12-7.26 (m, 2); MS: m/z=192(M+1). This material was used in the next step without further purification.
Quantity
0.42 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([CH:14]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.04 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through diatomaceous earth
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.22 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
